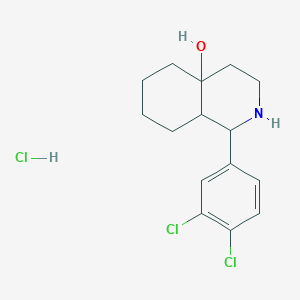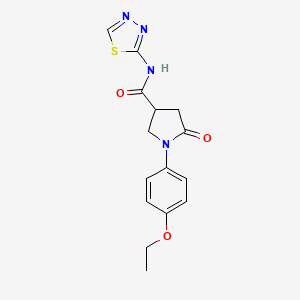![molecular formula C11H10F3N3S B5345545 4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5345545.png)
4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MTT" and is a yellow-colored powder that is soluble in organic solvents. MTT has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and toxicology.
Wirkmechanismus
MTT is a redox indicator that is converted to formazan by the action of mitochondrial dehydrogenases. The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which are present in viable cells. The amount of formazan produced is directly proportional to the number of viable cells present. Thus, MTT can be used to determine the viability of cells by measuring the amount of formazan produced.
Biochemical and Physiological Effects:
MTT has been found to have minimal biochemical and physiological effects on cells. It does not interfere with cellular metabolism or alter cellular function. MTT is also non-toxic and does not affect cell proliferation or differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MTT is its ease of use. MTT assays are simple, quick, and cost-effective. Additionally, MTT assays can be performed on a wide range of cell types and are compatible with a variety of experimental conditions. However, there are also some limitations to the use of MTT. MTT assays are not suitable for measuring the viability of cells that do not contain mitochondrial dehydrogenases, such as bacteria and yeast. Additionally, MTT assays are not suitable for measuring the viability of cells that have undergone apoptosis or necrosis.
Zukünftige Richtungen
There are several future directions for research on MTT. One area of research is the development of new MTT-based assays for measuring cell viability. Another area of research is the development of new MTT analogs with improved properties, such as increased sensitivity or specificity. Additionally, MTT has potential applications in the field of cancer research, particularly in the development of new cancer therapies. Overall, MTT is a promising compound that has a wide range of potential applications in scientific research.
Synthesemethoden
MTT can be synthesized using a number of different methods. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with potassium thioacetate to form 3-(trifluoromethyl)benzylthioacetate. This intermediate is then reacted with 4-methyl-3-nitro-1H-1,2,4-triazole in the presence of a reducing agent such as iron powder or zinc dust to form MTT. Another method involves the reaction of 3-(trifluoromethyl)benzylamine with 4-methyl-3-nitro-1H-1,2,4-triazole in the presence of a reducing agent to form MTT.
Wissenschaftliche Forschungsanwendungen
MTT has been extensively studied for its potential applications in scientific research. One of the most common applications of MTT is in the field of cell viability assays. MTT can be used to determine the viability of cells by measuring the activity of mitochondrial dehydrogenases. MTT is also used in the field of toxicology to study the cytotoxic effects of various compounds on cells. Additionally, MTT has been found to have potential applications in the field of pharmacology, particularly in the development of new drugs.
Eigenschaften
IUPAC Name |
4-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3S/c1-17-7-15-16-10(17)18-6-8-3-2-4-9(5-8)11(12,13)14/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFZXCNOFFOIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5345462.png)
![2-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5345464.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5345472.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5345477.png)

![6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one](/img/structure/B5345492.png)
![N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5345497.png)

![4-fluoro-2-methyl-N-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5345507.png)

![4-({(2R,5S)-5-[(6-ethyl-2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5345539.png)
![(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345554.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345557.png)
![4-[8-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5345561.png)